molecular formula C25H25N3O5S B5421247 isopropyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5421247
M. Wt: 479.5 g/mol
InChI Key: PWUJGRYWKPMBJI-JAIQZWGSSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. It contains two nitrogen atoms at positions 1 and 3 in the six-membered ring . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, pyrimidines are generally synthesized through a multi-step process involving various reagents and conditions .


Molecular Structure Analysis

The compound contains several functional groups including an isopropyl group, a pyrimidine ring, a thiazole ring, and a carboxylate group. These groups contribute to the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound, being a pyrimidine derivative, is likely to undergo reactions typical of pyrimidines. These could include nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and others .

Future Directions

Research into pyrimidine derivatives is ongoing, with many studies focusing on their synthesis and biological activity. Future research could explore the potential uses of this compound in various applications, such as in the development of new drugs .

Properties

IUPAC Name

propan-2-yl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-14(2)33-24(30)21-15(3)27-25-28(22(21)18-12-17(31-4)8-9-19(18)32-5)23(29)20(34-25)11-16-7-6-10-26-13-16/h6-14,22H,1-5H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUJGRYWKPMBJI-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN=CC=C3)SC2=N1)C4=C(C=CC(=C4)OC)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=N1)C4=C(C=CC(=C4)OC)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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